meso-2,3-Diethyl-2,3-dimethylsuccinonitrile
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Overview
Description
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile: is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of succinonitrile, characterized by the presence of ethyl and methyl groups on the 2 and 3 positions of the succinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile typically involves the alkylation of succinonitrile with ethyl and methyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile groups, followed by the addition of ethyl and methyl halides to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This can result in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrile groups can be replaced by other functional groups such as amines, alcohols, or halides. Common reagents for these reactions include alkyl halides, amines, and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, amines, alcohols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The nitrile groups can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.
Comparison with Similar Compounds
2,3-Diethylsuccinonitrile: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,3-Dimethylsuccinonitrile: Lacks the ethyl groups, leading to variations in steric and electronic effects.
Succinonitrile: The parent compound without any alkyl substitutions, exhibiting different physical and chemical characteristics.
Uniqueness: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
85688-81-9 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+ |
InChI Key |
YPKRPUBUHLHYRJ-AOOOYVTPSA-N |
Isomeric SMILES |
CC[C@](C)(C#N)[C@@](C)(CC)C#N |
Canonical SMILES |
CCC(C)(C#N)C(C)(CC)C#N |
Origin of Product |
United States |
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